molecular formula C9H7N3O B8139793 1,6-Naphthyridine-8-carboxamide

1,6-Naphthyridine-8-carboxamide

Cat. No. B8139793
M. Wt: 173.17 g/mol
InChI Key: MHZJKLYDVGFDCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-Naphthyridine-8-carboxamide is a useful research compound. Its molecular formula is C9H7N3O and its molecular weight is 173.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • HIV-1 Integrase Inhibitors and Cancer Therapeutics : 1,6-naphthyridine-7-carboxamides have shown potential as potent HIV-1 integrase inhibitors and as effective cytotoxic agents for cancer therapeutics (Zeng et al., 2012).

  • Cytotoxicity Against Cancer Cells : Carboxamide derivatives of benzo[b][1,6]naphthyridine-5H]ones have demonstrated potent cytotoxicity against leukemia and lung carcinoma, with some derivatives showing curative activity against colon 38 tumors in mice (Deady et al., 2005).

  • Selective Cannabinoid-2 (CB2) Agonists : New 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives have been identified as highly selective CB2 agonists, which could be useful for treating immune-related diseases and chronic pain without psychotropic activity (Manera et al., 2009).

  • Anti-Cancer and Anti-Inflammatory Activities : Certain 1,8-naphthyridine-3-carboxamide derivatives have shown potential anticancer and anti-inflammatory activities. Compounds like 12, 17, and 22 exhibited high cytotoxicity in different cancer cell lines (Srivastava et al., 2007).

  • Annulated Products from Aminonaphthyridinones : Aminonaphthyridinones have been used as a source of novel annulated products with pyrrole-type reactivity, highlighting their versatility in organic synthesis (Deady & Devine, 2006).

  • c-Met Kinase Inhibitors : The 1,6-naphthyridine motif has been effectively substituted to create new c-Met kinase inhibitors with improved potency and activity, suggesting their potential in cancer treatment (Wang et al., 2013).

  • Antibacterial Applications : Some derivatives of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid have shown effectiveness in protecting mice from Escherichia coli and other gram-negative bacteria (Santilli et al., 1975).

properties

IUPAC Name

1,6-naphthyridine-8-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c10-9(13)7-5-11-4-6-2-1-3-12-8(6)7/h1-5H,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZJKLYDVGFDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2N=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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